
(R)-3-Amino-5-methyl-hexanoic acid
Overview
Description
®-3-Amino-5-methyl-hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Preparation Methods
Amidomalonate Synthesis
Reaction Scheme and Mechanism
The amidomalonate synthesis represents one of the classical approaches for preparing amino acids with controlled stereochemistry. This method involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.
For (R)-3-Amino-5-methyl-hexanoic acid synthesis, the general reaction scheme involves:
- Alkylation of diethyl acetamidomalonate with 3-methylbutyl halide
- Hydrolysis of the ester and amide groups
- Decarboxylation to yield the target amino acid
- Resolution or stereoselective modification to obtain the R-enantiomer
Reaction Conditions and Parameters
The reaction conditions for this synthetic approach typically involve:
Parameter | Typical Conditions | Notes |
---|---|---|
Alkylation Base | NaOEt or NaH | Used for deprotonation of diethyl acetamidomalonate |
Solvent | Ethanol or DMF | DMF provides better yields but is less environmentally friendly |
Temperature | 50-80°C | Higher temperatures accelerate the reaction but may lead to side products |
Reaction Time | 8-24 hours | Monitored by TLC or HPLC |
Hydrolysis Conditions | 6N HCl, reflux | Typically requires 6-12 hours |
Typical Overall Yield | 40-60% | Prior to resolution or stereoselective steps |
Stereoselective Modifications
To obtain the R-enantiomer specifically, several approaches can be employed:
- Use of chiral auxiliaries attached to the nitrogen of the amidomalonate
- Stereoselective hydrolysis using chiral catalysts
- Resolution of the racemic product using chiral resolving agents
Reductive Amination Approach
Synthetic Route and Mechanism
Reductive amination represents another important method for synthesizing this compound. This approach involves:
- Preparation of 3-keto-5-methylhexanoic acid or its derivatives
- Reaction with ammonia or ammonium salts
- Stereoselective reduction using chiral reducing agents
The key to achieving high enantiomeric excess lies in the stereoselective reduction step, which can be controlled through careful selection of reducing agents and reaction conditions.
Reagents and Conditions
The reductive amination typically employs the following parameters:
Reagent/Parameter | Specifications | Function/Effect |
---|---|---|
Ammonia Source | NH₄OAc or NH₄Cl | Provides nitrogen for the amino group |
Reducing Agent | NaBH₄ with chiral catalyst | Controls stereoselectivity of reduction |
Solvent | Methanol or ethanol | Polar protic solvents facilitate reduction |
Temperature | 0-25°C | Lower temperatures generally improve stereoselectivity |
pH | 6-8 | Maintained to optimize imine formation and reduction |
Reaction Time | 12-24 hours | Includes imine formation and reduction steps |
Typical Yield | 50-70% | With moderate to high enantiomeric excess |
Chiral Catalysts and Ligands
Several chiral catalysts and ligands have been employed to achieve high stereoselectivity in the reductive amination approach:
- Rhodium-BINAP complexes
- Ruthenium-BINAP catalysts
- Iridium catalysts with chiral phosphine ligands
- Organocatalysts based on proline derivatives
These catalysts can deliver the R-enantiomer with enantiomeric excess (ee) values ranging from 85% to 98% under optimized conditions.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
The resolution of racemic 3-amino-5-methyl-hexanoic acid represents a practical approach for obtaining the R-enantiomer, especially at larger scales. This method typically involves:
- Synthesis of racemic 3-amino-5-methyl-hexanoic acid
- Formation of diastereomeric salts with chiral resolving agents
- Selective crystallization of one diastereomeric salt
- Liberation of the pure enantiomer
Chiral Resolving Agents
Several resolving agents can be employed for the resolution of racemic 3-amino-5-methyl-hexanoic acid:
Resolving Agent | Structure Type | Typical Solvent System | Crystallization Conditions |
---|---|---|---|
(S)-Mandelic acid | Hydroxyl carboxylic acid | Isopropanol/water | Cooling from 65-75°C to 0-5°C |
(R)-1-Phenylethylamine | Chiral amine | Methanol/acetone | Slow cooling and seeding |
L-Tartaric acid | Dicarboxylic acid | Ethanol/water | Gradual cooling with stirring |
(R,R)-Dibenzoyl tartaric acid | Modified dicarboxylic acid | Acetone/water | Cooling with controlled humidity |
While specific data for this compound resolution is limited, the process can be adapted from related compounds like (R)-3-(aminomethyl)-5-methylhexanoic acid where crystallization of diastereomeric salts has proven effective.
Crystallization and Purification
The success of resolution depends heavily on crystallization parameters:
Parameter | Optimized Conditions | Impact on Resolution |
---|---|---|
Solvent Ratio | Typically 3:1 (alcohol:water) | Affects solubility and crystal formation |
Cooling Rate | 1-2°C per hour | Slower cooling improves crystal quality |
Seeding | Often required with authentic crystals | Promotes selective crystallization |
Stirring | Gentle stirring during crystallization | Prevents agglomeration |
Recrystallization | Multiple recrystallizations may be needed | Improves enantiomeric purity |
Typical Recovery | 30-45% of theoretical | Based on maximum 50% recovery in resolution |
Enantioselective Hydrogenation
Catalytic Systems and Mechanisms
Enantioselective hydrogenation represents one of the most efficient industrial approaches for synthesizing this compound. This method typically involves:
- Preparation of a prochiral precursor (typically an α,β-unsaturated amino acid derivative)
- Enantioselective hydrogenation using a chiral catalyst
- Deprotection and isolation of the target compound
Industrial settings often utilize chiral rhodium catalysts to ensure high enantiomeric purity of the product.
Catalyst Systems and Reaction Parameters
The catalyst systems and reaction parameters typically employed include:
Catalyst System | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Typical ee (%) |
---|---|---|---|---|
Rh-BINAP | 5-20 | 25-50 | Methanol | 92-98 |
Ru-BINAP | 50-100 | 50-80 | THF/methanol | 90-95 |
Ir-phosphine complexes | 10-30 | 30-60 | Ethanol | 88-96 |
Ru-DuPhos | 20-50 | 40-60 | Isopropanol | 95-99 |
Substrate Preparation and Optimization
The design of appropriate prochiral substrates is crucial for successful enantioselective hydrogenation. Key considerations include:
- The nature of protecting groups on the amino functionality
- The configuration of the double bond (E vs. Z)
- Additional coordinating groups to enhance catalyst binding
- Solubility in the reaction medium
These factors significantly influence catalyst performance and the stereochemical outcome of the hydrogenation reaction.
Enzymatic Approaches
Enzyme Selection and Reaction Conditions
Based on approaches used for related compounds, the following enzymes and conditions might be applicable:
Enzyme Type | Optimal pH | Temperature Range (°C) | Buffer System | Expected Selectivity |
---|---|---|---|---|
Lipases (e.g., Candida antarctica B) | 7.0-8.0 | 30-40 | Phosphate | Moderate to high |
Esterases | 6.5-7.5 | 25-35 | HEPES | Variable |
Amidases | 7.0-8.5 | 30-45 | Tris-HCl | Potentially high |
Nitrilases (for cyano precursors) | 7.0-8.0 | 20-30 | Phosphate | High for some substrates |
The enzymatic hydrolysis using TL lipase liquid has been documented for related compounds and could potentially be adapted for the synthesis of this compound.
Comparative Analysis of Preparation Methods
Efficiency and Scalability Comparison
The various methods for preparing this compound can be compared based on several key parameters:
Method | Scale Suitability | Overall Yield (%) | Enantiomeric Purity (% ee) | Equipment Requirements | Environmental Impact |
---|---|---|---|---|---|
Amidomalonate Synthesis | Lab to pilot | 30-45 | 85-95 | Standard | Moderate |
Reductive Amination | Lab to medium | 40-60 | 88-98 | Standard | Moderate to high |
Resolution of Racemic Mixtures | Lab to industrial | 35-45 | >99 | Low | High (solvent use) |
Enantioselective Hydrogenation | Medium to industrial | 70-85 | 95-99 | Specialized | Low to moderate |
Enzymatic Approaches | Lab to medium | 50-70 | >99 | Specialized | Low |
Economic Considerations
Economic factors significantly influence the choice of preparation method, particularly for industrial applications:
Method | Relative Cost Factors | Cost Drivers | Commercial Viability |
---|---|---|---|
Amidomalonate Synthesis | Moderate | Starting materials, multiple steps | Good for small scale |
Reductive Amination | Moderate to high | Chiral catalysts, reducing agents | Good with catalyst recycling |
Resolution of Racemic Mixtures | Moderate | Resolving agents, solvent recovery | Established industrial method |
Enantioselective Hydrogenation | High initial, low operating | Catalyst cost, specialized equipment | Excellent for large scale |
Enzymatic Approaches | High initial, moderate operating | Enzyme preparation, specialized equipment | Emerging technology |
Analytical Methods for Characterization
Determination of Enantiomeric Purity
The accurate determination of enantiomeric purity is crucial for validating the preparation methods:
Analytical Method | Typical Parameters | Detection Limit (% ee) | Sample Preparation Requirements |
---|---|---|---|
Chiral HPLC | Column: Chiralpak® columns; Mobile phase: Varied | 0.1-0.5 | Minimal, direct injection possible |
GC with Chiral Column | Temperature program: Typically 100-220°C | 0.5-1.0 | Derivatization often required |
Capillary Electrophoresis | Buffer: pH 3-4 with cyclodextrin additives | 0.2-0.5 | Simple dilution |
Polarimetry | Concentration: 1-2% in appropriate solvent | 5-10 | Filtration to optical clarity |
NMR with Chiral Shift Reagents | Europium or lanthanide reagents | 2-5 | Dissolution in deuterated solvent |
HPLC analysis using derivatization with l-fluoro-2,3-dinitrophenyl-5-L-alanine amide can provide accurate enantiomeric purity determination.
Structural Characterization
Confirmation of the compound's structure and purity employs multiple analytical techniques:
Technique | Key Parameters | Information Obtained |
---|---|---|
¹H NMR | 400-600 MHz, D₂O or DMSO-d₆ | Hydrogen environments, coupling patterns |
¹³C NMR | 100-150 MHz, D₂O or DMSO-d₆ | Carbon environments, structural confirmation |
Mass Spectrometry | ESI-MS, m/z: 146.1181 [M+H]⁺ | Molecular weight confirmation |
IR Spectroscopy | KBr pellet or ATR | Functional group identification |
Elemental Analysis | C₇H₁₅NO₂: C, 57.91%; H, 10.41%; N, 9.65% | Composition verification |
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-5-methyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia (NH3) or primary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, substituted amines
Scientific Research Applications
Chemical Synthesis
(R)-3-Amino-5-methyl-hexanoic acid is widely utilized as a building block in the synthesis of more complex molecules. Its structure allows for various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form oximes or nitriles.
- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
- Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
These reactions are crucial for synthesizing pharmaceuticals and other chemical compounds.
Neurobiology
The compound plays a significant role in neurotransmission. It is a precursor for the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research has shown that (R)-CMH can enhance GABA levels in neuronal cultures, suggesting its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain .
Therapeutic Potential
This compound is investigated for its therapeutic effects, particularly in the context of:
- Anticonvulsant Therapy : Its derivative, pregabalin, is used in clinical settings to manage epilepsy and neuropathic pain. Studies indicate that pregabalin significantly improves patient outcomes by modulating GABA levels and reducing neuronal excitability .
- Pain Management : Clinical trials have demonstrated that pregabalin effectively alleviates neuropathic pain compared to placebo treatments, highlighting the relevance of (R)-CMH in pain management strategies .
Pharmaceutical Production
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its unique chiral configuration allows for the production of specific enantiomers required for therapeutic efficacy. For example, processes have been developed to prepare the S-enantiomer of 3-amino-5-methyl-hexanoic acid from racemic mixtures efficiently .
Neurotransmission Studies
A study demonstrated that (R)-CMH significantly increased GABA levels in neuronal cultures, enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.
Pain Management Trials
Clinical trials involving pregabalin, derived from (R)-CMH, showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .
Comparative Analysis with Other Amino Acids
Research comparing (R)-CMH with other branched-chain amino acids indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential .
Mechanism of Action
The mechanism of action of ®-3-Amino-5-methyl-hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in neurotransmission.
Pathways Involved: It modulates the activity of neurotransmitters, potentially influencing synaptic transmission and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: An essential amino acid with a similar structure but different side chain.
L-Isoleucine: Another essential amino acid with a branched-chain structure.
L-Valine: A branched-chain amino acid with a similar backbone but different side chain.
Uniqueness
®-3-Amino-5-methyl-hexanoic acid is unique due to its specific chiral configuration and the presence of a methyl group at the fifth position, which distinguishes it from other amino acids and imparts unique chemical and biological properties .
Biological Activity
(R)-3-Amino-5-methyl-hexanoic acid (commonly referred to as (R)-CMH) is a chiral amino acid with significant biological activity, particularly in the field of neuroscience. This compound has garnered attention due to its potential therapeutic applications, especially as a precursor for the synthesis of drugs like pregabalin, which is used in the treatment of epilepsy and neuropathic pain.
Chemical Structure and Properties
This compound is characterized by its amino group (-NH2) and carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. Its molecular formula is , and it exists as a chiral compound, meaning it has two enantiomers: (R) and (S), with (R) being the biologically active form.
The biological activity of (R)-CMH primarily involves its interaction with neurotransmitter systems. It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system. The compound has been shown to enhance GABAergic transmission, which can lead to anticonvulsant effects. This action is particularly relevant in the context of treating conditions such as epilepsy and anxiety disorders.
Key Mechanisms:
- GABA Modulation : (R)-CMH enhances the activity of GAD (glutamic acid decarboxylase), which promotes the synthesis of GABA from glutamate, thereby increasing inhibitory neurotransmission .
- Neuroprotective Effects : Research indicates that (R)-CMH may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells, which is often implicated in various neurodegenerative diseases.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- Neurotransmission Studies : A study demonstrated that (R)-CMH significantly increased GABA levels in neuronal cultures, suggesting its role in enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.
- Pain Management Trials : Clinical trials involving pregabalin, which is derived from (R)-CMH, showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .
- Comparative Analysis with Other Amino Acids : Research comparing (R)-CMH with other branched-chain amino acids like leucine and valine indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-Amino-5-methyl-hexanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : A common approach involves the reduction of nitrile precursors (e.g., 3-cyano-5-methylhexanoic acid) using catalytic hydrogenation or borane-based reagents. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are recommended. Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak® columns) and polarimetry to confirm the (R)-configuration. Recrystallization in aqueous ethanol enhances purity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and stereochemistry.
- Elemental analysis to validate molecular composition (C₈H₁₇NO₂).
- Melting point determination (148–150°C) using differential scanning calorimetry (DSC) .
- HPLC with UV detection (λ = 210–220 nm) for purity assessment .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer : The compound is hygroscopic; store lyophilized at -20°C under inert gas. In solution, use pH 7.4 buffers (e.g., phosphate-buffered saline) to prevent racemization. Monitor degradation via LC-MS over 48 hours at 25°C, with ≤5% impurity thresholds .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be quantified in complex biological matrices?
- Methodological Answer : Enantiomeric excess (ee) is determined using:
- Chiral derivatization with Marfey’s reagent (FDAA), followed by LC-MS/MS analysis.
- Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors.
- Circular dichroism (CD) spectroscopy for conformational analysis in solution .
Q. What mechanistic insights exist for the metabolic pathways involving this compound?
- Methodological Answer : Isotopic labeling (¹³C/¹⁵N) combined with NMR tracing identifies metabolic intermediates. In vitro studies using hepatocyte models reveal:
- Transamination to form α-keto derivatives.
- Oxidative decarboxylation pathways mediated by mitochondrial enzymes.
Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots using spectrophotometric assays .
Q. How should researchers address contradictory data on the compound’s solubility and partition coefficients (logP)?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Standardize protocols:
- Shake-flask method in octanol-water systems at 25°C.
- HPLC-derived logP using C18 columns with gradient elution.
Cross-validate with computational models (e.g., ACD/LogP) .
Q. What advanced analytical techniques are suitable for studying intermolecular interactions of this compound with proteins?
- Methodological Answer : Employ:
- Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography or cryo-EM for structural resolution of ligand-protein complexes .
Q. Data Contradiction Analysis
Q. How to resolve inconsistencies in reported melting points (148–150°C vs. 142–145°C) for this compound?
- Methodological Answer : Variations may stem from impurities or polymorphic forms. Re-evaluate using:
- Thermogravimetric analysis (TGA) to detect solvates/hydrates.
- Powder X-ray diffraction (PXRD) to identify crystalline phases.
Ensure samples are recrystallized from identical solvents (e.g., ethanol/water) .
Q. Tables of Key Parameters
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 148–150°C | DSC | |
Molecular Weight | 159.23 g/mol | Elemental Analysis | |
logP (Octanol-Water) | 0.85 ± 0.12 | Shake-Flask | |
Enantiomeric Purity | ≥98% ee | Chiral HPLC |
Properties
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMSIKVLAPCAK-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426163 | |
Record name | (R)-3-Amino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91298-67-8 | |
Record name | (R)-3-Amino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91298-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.